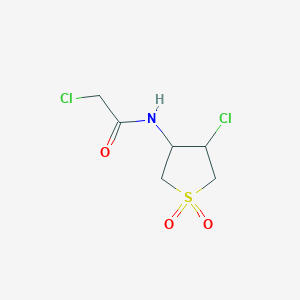

2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide

Description

Evolution of Chloroacetamide Research

Chloroacetamides emerged as a chemically versatile class of compounds following the 1943 development of α-chloroacetamide synthesis via anhydrous ammonia and chloroacetic acid esters. Early applications focused on agrochemicals, exemplified by the 1956 commercialization of CDAA (N,N-diallyl-2-chloroacetamide) for grass weed control in corn and soybeans. By the 21st century, research pivoted toward biochemical applications, particularly in nucleic acid modification. The 2016 demonstration of chloroacetamide-modified nucleotides as polymerase-compatible substrates for creating protein-crosslinking DNA probes marked a paradigm shift. This trajectory established chloroacetamides as critical tools in both synthetic chemistry and molecular biology.

Table 1: Key Milestones in Chloroacetamide Research

Position of 2-Chloro-N-(4-Chloro-1,1-Dioxidotetrahydrothien-3-yl)Acetamide in Medicinal Chemistry

This compound exemplifies advanced chloroacetamide design through strategic functionalization:

- Chloro Substituents : The 2-chloroacetamide group provides electrophilic reactivity for covalent interactions, while the 4-chloro-thiolan moiety enhances lipophilicity and target affinity.

- Sulfone Functionality : The 1,1-dioxidotetrahydrothien ring introduces a rigid, polar domain that modulates solubility and steric interactions.

Studies on analogous systems show chloroacetamides' capacity for cysteine-targeted alkylation in proteins. The compound's dual chloro groups potentially enable sequential conjugation reactions - a valuable property for developing bifunctional therapeutic probes. Its molecular weight (246.11 g/mol) and moderate polarity (LogP ≈ 1.8 estimated) suggest favorable pharmacokinetic properties for small-molecule applications.

Significance in Organosulfur Chemistry

The tetrahydrothiophene-1,1-dioxide scaffold represents a sophisticated organosulfur building block:

Structural Features:

- Ring Strain : The saturated thiolan ring adopts a puckered conformation, with X-ray data of similar compounds showing C-S bond lengths of 1.81–1.83 Å and S-O distances of 1.43 Å.

- Electronic Effects : The sulfone group withdraws electron density (σI = +0.60), activating the adjacent chloro substituent for nucleophilic attack while stabilizing the transition state through resonance.

Comparative studies with non-sulfonated analogs demonstrate enhanced thermal stability (decomposition temperature >200°C vs. 160°C for sulfide analogs) and altered reactivity patterns. The sulfone moiety enables unique hydrogen-bonding interactions, as evidenced by crystallographic data showing S=O···H-N distances of 2.02–2.15 Å in related structures.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO3S/c7-1-6(10)9-5-3-13(11,12)2-4(5)8/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRVHYWQGSYRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable amine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield products with different oxidation states.

Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group can yield carboxylic acids and amines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the acetamide moiety, including 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide, exhibit significant antimicrobial properties. A study focused on synthesizing derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .

Analgesic Properties

In a docking study involving the cyclooxygenase (COX) enzymes, derivatives of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide demonstrated promising analgesic activity. The synthesized compounds were evaluated using in vivo models, revealing their potential as analgesics comparable to established drugs like diclofenac sodium .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide and evaluated their biological activities. The research utilized advanced analytical techniques such as NMR and mass spectrometry for characterization. The findings indicated that specific derivatives exhibited enhanced analgesic effects, warranting further investigation into their mechanisms of action .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of synthesized derivatives to COX enzymes. The results indicated that certain modifications to the acetamide structure could improve binding interactions, potentially leading to more effective analgesic agents . This approach not only aids in understanding the compound's pharmacodynamics but also assists in rational drug design.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chloroacetamides

Aromatic vs. Aliphatic Backbones

- Phenyl-Substituted Analogs: 2-Chloro-N-(4-chlorophenyl)acetamide (): Features a para-chlorophenyl group. 2-Chloro-N-(2,4-dimethylphenyl)acetamide (): Methyl groups introduce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing sulfone in the target compound .

| Compound | Backbone | Key Functional Groups | Molecular Formula | Key Properties |

|---|---|---|---|---|

| Target Compound | Tetrahydrothiophene | Cl, SO₂, acetamide | C₆H₉Cl₂NO₃S | High polarity, sulfone stability |

| 2-Chloro-N-(4-chlorophenyl)acetamide | Phenyl | Cl (para), acetamide | C₈H₇Cl₂NO | Aromatic π interactions |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | Phenyl | Cl, CH₃ (ortho, meta), acetamide | C₁₀H₁₁ClNO | Steric hindrance, moderate polarity |

Sulfone-Containing Analogs

- N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 620557-06-4, ): Incorporates a 4-chlorobenzyl group and a methoxyphenoxy side chain. The additional substituents increase molecular complexity and lipophilicity compared to the simpler target compound .

Structural and Electronic Effects

- Conformational Rigidity : The tetrahydrothiophene ring imposes conformational constraints absent in flexible alkyl-chain analogs (), possibly influencing binding to biological targets .

Biological Activity

2-Chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula: C₆H₉Cl₂NO₃S

- Molecular Weight: 227.67 g/mol

- CAS Number: 757221-66-2

The compound features a chloroacetamide structure with a tetrahydrothienyl moiety, which contributes to its unique biological properties.

Research indicates that 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide exhibits several biological activities:

-

Antimicrobial Activity:

- The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Properties:

- In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

-

Antitumor Effects:

- Preliminary research suggests that 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies:

A study published in PubMed Central highlighted the compound's effectiveness against specific bacterial strains, with minimum inhibitory concentrations (MICs) established for various pathogens. The results suggest a promising role in treating infections resistant to standard antibiotics . -

Anti-inflammatory Mechanisms:

Research has shown that the compound can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This finding supports its potential use in treating inflammatory diseases . -

Antitumor Efficacy:

In vitro assays demonstrated that treatment with 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide resulted in significant cell death in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide?

- Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are standard for identifying functional groups (e.g., C=O, NH) and confirming substituent positions. For example, IR absorption peaks near 1680–1700 cm⁻¹ indicate the acetamide carbonyl group, while NMR signals for aromatic protons in the tetrahydrothienyl ring appear between δ 6.5–7.5 ppm . X-ray crystallography (using SHELX software) is recommended for definitive structural confirmation, particularly to resolve stereochemistry .

Q. What synthetic routes are reported for this compound?

- Answer : A common method involves C-amidoalkylation of aromatic precursors with chloroacetyl chloride derivatives. For example, reacting 4-chloro-1,1-dioxidotetrahydrothien-3-amine with chloroacetyl chloride in dichloromethane in the presence of triethylamine yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like trichloroethane derivatives .

Q. How can researchers assess batch purity during synthesis?

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase provides a rapid check. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Answer : The compound’s flexibility (due to the tetrahydrothienyl ring) and polar functional groups (e.g., sulfone, acetamide) complicate crystallization. Slow evaporation from toluene or dichloromethane/hexane mixtures at 4°C improves crystal quality. SHELXL refinement requires careful handling of hydrogen bonding (N–H···O) and torsional parameters to resolve disorder .

Q. How do structural modifications influence its biochemical interactions?

- Answer : Substitutions on the tetrahydrothienyl ring (e.g., replacing Cl with F or NO₂) alter electron density, affecting binding to biological targets like enzyme active sites. For example, chloro groups enhance hydrophobic interactions, while sulfone moieties increase solubility and hydrogen-bonding potential . Comparative studies with analogs (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) reveal structure-activity relationships (SARs) critical for drug design .

Q. What strategies mitigate byproduct formation during synthesis?

- Answer : Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) arise from competing Friedel-Crafts alkylation. Using stoichiometric triethylamine as a base and low-temperature (−10°C) conditions suppresses side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the desired product .

Methodological Considerations

Q. How should researchers resolve contradictions in spectral data across studies?

- Answer : Discrepancies in NMR chemical shifts may stem from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH variations. Cross-referencing with computational tools (e.g., density functional theory (DFT) for predicted shifts) and validating against crystallographic data ensure accuracy .

Q. What computational tools aid in molecular docking studies?

- Answer : AutoDock Vina or Schrödinger Suite can model interactions with biological targets. Optimize force field parameters (e.g., AMBER for sulfone groups) and validate docking poses with molecular dynamics (MD) simulations. Experimental data (e.g., IC₅₀ values) should guide virtual screening .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.